molecular formula C17H20N6O B2767340 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034519-71-4

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2767340
CAS No.: 2034519-71-4
M. Wt: 324.388
InChI Key: DDGLKKQQIHZCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyrazole intermediates, followed by their coupling with a benzamide derivative.

    Synthesis of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving an appropriate alkyne and azide under copper-catalyzed conditions (CuAAC reaction).

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be formed through the condensation of hydrazine with a 1,3-diketone.

    Coupling Reaction: The triazole and pyrazole intermediates are then coupled with a benzamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or triazole derivatives.

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-imidazol-1-yl)benzamide
  • N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both triazole and pyrazole rings, which can provide distinct binding interactions and biological activities compared to similar compounds. The combination of these heterocycles with the benzamide group enhances its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13(2)16(10-22-12-18-11-20-22)21-17(24)14-5-3-6-15(9-14)23-8-4-7-19-23/h3-9,11-13,16H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGLKKQQIHZCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.